molecular formula C18H20N2O2 B13648392 N,N'-(Ethane-1,2-diyl)bis(N-methylbenzamide)

N,N'-(Ethane-1,2-diyl)bis(N-methylbenzamide)

Cat. No.: B13648392
M. Wt: 296.4 g/mol
InChI Key: GKJNYSVSIQKNEV-UHFFFAOYSA-N
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Description

N,N’-(Ethane-1,2-diyl)bis(N-methylbenzamide): is an organic compound characterized by the presence of two benzamide groups connected by an ethane-1,2-diyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-methylbenzamide) typically involves the reaction of N-methylbenzamide with ethane-1,2-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-(Ethane-1,2-diyl)bis(N-methylbenzamide) may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethane-1,2-diyl)bis(N-methylbenzamide) can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzamide groups can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under mild conditions to prevent degradation of the compound.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamide derivatives depending on the substituent introduced.

Scientific Research Applications

N,N’-(Ethane-1,2-diyl)bis(N-methylbenzamide) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-methylbenzamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Molecular docking studies have shown that the compound can form stable complexes with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(Ethane-1,2-diyl)bis(N-methylformamide)
  • N,N’-(Ethane-1,2-diyl)bis(N-cyclohexylformamide)
  • N,N’-Bis(3-methoxyphenyl)imidoformamide

Uniqueness

N,N’-(Ethane-1,2-diyl)bis(N-methylbenzamide) is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, higher reactivity in certain chemical reactions, and greater efficacy in biological applications. Its ability to form stable complexes with molecular targets also sets it apart from other related compounds.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N-[2-[benzoyl(methyl)amino]ethyl]-N-methylbenzamide

InChI

InChI=1S/C18H20N2O2/c1-19(17(21)15-9-5-3-6-10-15)13-14-20(2)18(22)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3

InChI Key

GKJNYSVSIQKNEV-UHFFFAOYSA-N

Canonical SMILES

CN(CCN(C)C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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